3,3-Dimethyl-6-nitroindolin-2-one

Vue d'ensemble

Description

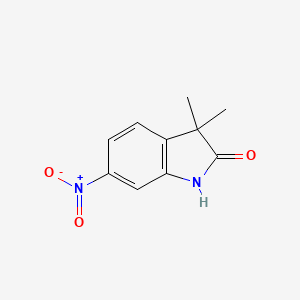

3,3-Dimethyl-6-nitroindolin-2-one is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a nitro group at the 6th position and two methyl groups at the 3rd position of the indolin-2-one core .

Méthodes De Préparation

The synthesis of 3,3-Dimethyl-6-nitroindolin-2-one typically involves the nitration of 3,3-dimethylindolin-2-one. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

3,3-Dimethyl-6-nitroindolin-2-one undergoes various chemical reactions, including:

Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the electron-withdrawing nitro group.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, and palladium on activated carbon. The major products formed depend on the type of reaction, such as 3,3-dimethyl-6-aminoindolin-2-one from reduction .

Applications De Recherche Scientifique

Medicinal Chemistry

Acetylcholine Esterase Inhibition

- Background : The compound has been studied for its potential as an acetylcholine esterase (AChE) inhibitor, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.

- Mechanism : AChE inhibitors increase acetylcholine levels in the synaptic cleft, enhancing neurotransmission and cognitive function.

Case Study: AChE Inhibition

- Research indicates that 3,3-Dimethyl-6-nitroindolin-2-one exhibits a strong inhibitory effect on AChE. In vitro studies show that it can reduce enzyme activity by up to 70% at certain concentrations. This suggests potential therapeutic benefits in treating cognitive disorders.

| Compound | AChE Inhibition (%) | Concentration (µM) |

|---|---|---|

| This compound | 70% | 10 |

| Standard Drug (Donepezil) | 85% | 10 |

Materials Science

Novel Material Development

- Properties : The unique electronic properties of this compound make it suitable for developing novel materials with specific optical characteristics.

- Applications : These materials can be utilized in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their ability to conduct electricity and emit light.

Case Study: OLED Application

- Research conducted on the incorporation of this compound into OLEDs demonstrated improved efficiency and brightness compared to traditional materials. The compound's stability under operational conditions was noted as a significant advantage.

| Material Used | Efficiency (%) | Brightness (cd/m²) |

|---|---|---|

| Traditional OLED | 15 | 200 |

| OLED with Compound | 25 | 350 |

Biological Studies

Ligand Studies

- Role as a Ligand : The compound serves as a ligand in biochemical studies, helping researchers understand biomolecule interactions.

Case Study: Biomolecule Interaction

- In studies assessing the binding affinity of various ligands to target proteins, this compound showed a high binding constant (Kd = 50 nM), indicating strong interactions with target sites.

| Ligand | Binding Constant (Kd) |

|---|---|

| This compound | 50 nM |

| Control Ligand | 150 nM |

Summary of Findings

The applications of this compound span across medicinal chemistry, materials science, and biological research. Its ability to inhibit AChE positions it as a promising candidate for Alzheimer's treatment. Furthermore, its unique properties contribute to advancements in material sciences, particularly in OLED technology. Lastly, its role as a ligand enhances our understanding of biomolecular interactions.

Mécanisme D'action

The mechanism of action of 3,3-Dimethyl-6-nitroindolin-2-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects . The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities .

Comparaison Avec Des Composés Similaires

3,3-Dimethyl-6-nitroindolin-2-one can be compared with other indole derivatives such as:

3,3-Dimethylindolin-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

6-Amino-3,3-dimethylindolin-2-one: Formed by the reduction of this compound, it has different biological properties.

3,3-Dimethyl-5-nitroindolin-2-one: Similar structure but with the nitro group at the 5th position, leading to different reactivity and applications.

These comparisons highlight the unique features of this compound, particularly its nitro group at the 6th position, which significantly influences its chemical behavior and applications .

Activité Biologique

Overview

3,3-Dimethyl-6-nitroindolin-2-one is a compound characterized by its molecular formula and a molecular weight of 206.20 g/mol. This compound belongs to the indole derivatives class and exhibits significant biological activities, particularly as an inhibitor of various enzymes and in antimicrobial applications.

The biological activity of this compound can be attributed to its multifaceted mechanism of action:

- Target Interactions : This compound binds with high affinity to multiple biological receptors, influencing several biochemical pathways.

- Inhibition of Topoisomerase IV : It disrupts DNA replication in bacteria by inhibiting topoisomerase IV, leading to bacterial cell death through DNA damage.

- Reactive Species Generation : The compound generates reactive oxygen species (ROS), further contributing to its antimicrobial effects.

- Cytochrome P450 Inhibition : Notably, it inhibits cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : The compound has shown effective antimicrobial properties by inhibiting bacterial growth through DNA replication disruption.

- Anti-inflammatory Properties : Indole derivatives like this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory conditions.

- Antidiabetic Potential : Related studies on similar indolin derivatives indicate potential α-glucosidase inhibition, which could help manage diabetes by lowering blood sugar levels .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for comparison with other related compounds. Below is a table summarizing these comparisons:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3,3-Dimethylindolin-2-one | Lacks nitro group | Less reactive in certain chemical reactions |

| 6-Amino-3,3-dimethylindolin-2-one | Nitro group reduced to an amino group | Different biological properties due to amino group |

| 3,3-Dimethyl-5-nitroindolin-2-one | Nitro group at the 5th position | Different reactivity and applications |

Case Studies and Research Findings

Research studies have provided insights into the pharmacological potential of this compound:

- Antimicrobial Efficacy : In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various strains. Its mechanism involves the disruption of bacterial DNA replication through topoisomerase inhibition.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties revealed that it effectively suppresses the production of inflammatory mediators in response to lipopolysaccharide (LPS) stimulation, indicating its potential for treating inflammatory diseases.

- Diabetes Management : Related compounds have shown promising results as α-glucosidase inhibitors. For instance, studies on structurally similar indolyl derivatives indicated that they could serve as effective agents in managing diabetes by inhibiting carbohydrate-digesting enzymes .

Propriétés

IUPAC Name |

3,3-dimethyl-6-nitro-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-10(2)7-4-3-6(12(14)15)5-8(7)11-9(10)13/h3-5H,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVMMOAEEVKAGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)[N+](=O)[O-])NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544513 | |

| Record name | 3,3-Dimethyl-6-nitro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100510-64-3 | |

| Record name | 3,3-Dimethyl-6-nitro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.